4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol
Description
4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol is a synthetic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4. The molecule also contains an aminomethyl-pentanol side chain, which introduces both hydrophilic (hydroxyl group) and hydrophobic (methyl groups) characteristics.
Properties
Molecular Formula |
C11H20N2OS |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
4-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H20N2OS/c1-8(2)4-10(6-14)12-5-11-9(3)13-7-15-11/h7-8,10,12,14H,4-6H2,1-3H3 |
InChI Key |
YNLYSOXTAAFSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC(CC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Method A: Phthalimide Cleavage
| Step | Reagents/Conditions | Operation | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, 20°C, 0.5 h | Cleavage of 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione | 33% |
| 2 | Silica chromatography (CH₂Cl₂:MeOH) | Purification | - |
Method B: Direct Alkylation
| Step | Reagents/Conditions | Operation | Yield |
|---|---|---|---|
| 1 | Diisopropylethylamine, DMF, 60°C, 18 h | Coupling with alkyl halides | 36–70% |
Pentan-1-ol Backbone Assembly
The 4-methylpentan-1-ol segment is constructed via reductive amination or nucleophilic substitution :
- Reductive amination : Ketone intermediates (e.g., 4-methylpentan-2-one) reacted with ammonia/amines under H₂/Pd-C.
- Nucleophilic substitution : Epoxide opening with amines (e.g., using NaN₃ followed by reduction).
Final Coupling Strategy
The convergent synthesis involves coupling the thiazole-amine with the pentanol derivative:
Representative Protocol
| Component | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole-amine | DMF, diisopropylethylamine, 60°C | 70% |
| Pentanol mesylate | - | - |
- Activation of the pentanol as a mesylate or tosylate.
- SN2 displacement with [(4-methyl-1,3-thiazol-5-yl)methyl]amine.
Optimization Challenges
- Regioselectivity : Ensuring substitution at the thiazole 5-position requires careful control of cyclization conditions.
- Steric hindrance : Bulky substituents on the pentanol backbone may necessitate elevated temperatures or polar aprotic solvents.
- Purification : Silica chromatography (EtOAc/hexanes or CH₂Cl₂/MeOH) is critical for isolating the target compound.
Analytical Data Validation
Chemical Reactions Analysis
Acid-Base Reactions
The compound undergoes protonation/deprotonation at its amine (-NH-) and alcohol (-OH) groups. Key characteristics include:
Alkylation and Acylation
The secondary amine group participates in nucleophilic substitution reactions:
Alkylation
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | Tertiary amine derivative | 78% |
| Benzyl chloride | Et₃N, CH₂Cl₂, reflux, 12h | N-Benzylated analog | 65% |
Acylation
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 3h | Acetamide derivative | 82% |
| Phenyl chloroformate | NaOH (10%), THF, 0°C → RT, 8h | Carbamate ester | 71% |
Oxidation Reactions
The primary alcohol oxidizes to a ketone or aldehyde under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, H₂O, 50°C, 4h | 4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-one | 68% |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, RT, 6h | Aldehyde intermediate (unstable) | 45% |
Reductive Amination
The amine group facilitates reductive coupling with ketones/aldehydes:
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT, 12h | N-Methylated derivative | 89% |
| Cyclohexanone | TiCl₄, Zn, THF, reflux, 24h | Cyclohexyl-substituted amine | 63% |
Thiazole Ring Modifications
The 4-methyl-1,3-thiazol-5-yl group undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 2h | Nitro-thiazole derivative (C-2 position) | 55% |
| Br₂ (1 equiv) | AcOH, RT, 1h | Bromo-thiazole analog | 72% |
Ring-Opening
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%), K₂CO₃ | MeOH, 50°C, 8h | Sulfoxide intermediate | 61% |
Condensation Reactions
The alcohol and amine groups participate in cyclocondensation:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 2,4-Pentanedione | HCl (cat.), toluene, reflux, 12h | Pyrrolidine-thiazole hybrid | 77% |
| Glyoxylic acid | EtOH, Δ, 6h | Oxazolidinone derivative | 66% |
Key Research Findings
-
Steric Effects : The 4-methyl group on the thiazole ring hinders electrophilic substitution at C-2, favoring C-5 modification .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation yields compared to nonpolar solvents .
-
Stability : The compound degrades under prolonged exposure to UV light, forming a thiazole-2-carboxaldehyde byproduct .
Scientific Research Applications
4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Thiazole Derivatives
The compound shares structural homology with several thiazole-based molecules reported in the literature. Key comparisons include:
Substituent Variations on the Thiazole Core
- Compound 9c (from ): A bromophenyl-substituted thiazole acetamide derivative (C₂₈H₂₃BrN₆O₂S). This structural difference correlates with its noted anticancer activity in docking studies .
- 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (): This derivative has an isopropyl group at position 2 and an acetyl group at position 5. Its liquid state at room temperature contrasts with the target compound’s likely solid form, reflecting differences in molecular symmetry and intermolecular forces .
Amino-Alcohol Side Chains
- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): This compound contains a pyrazole-thiazole hybrid structure with an acetamide side chain.
Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with analogs:
Key Observations :
- The hydroxyl group in the target compound likely enhances aqueous solubility compared to acetyl or bromophenyl substituents in analogs.
- Methyl groups on the thiazole core and pentanol chain may increase lipophilicity, favoring blood-brain barrier penetration relative to polar derivatives like acetamides .
Biological Activity
4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol is a synthetic compound belonging to the class of 2,4,5-trisubstituted thiazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄OS
- Molecular Weight : 314.39 g/mol
- IUPAC Name : 4-({4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl}amino)phenol
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Cell Cycle Regulation : It acts at the G1-S transition phase, promoting the E2F transcriptional program and initiating DNA synthesis. This modulation is crucial for controlling cell proliferation and apoptosis .
- Antiviral Properties : Compounds similar to this compound have shown antiviral activity against various viruses, suggesting potential applications in treating viral infections .
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, indicating a possible role in combating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of thiazole derivatives similar to this compound:
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Screening : A study evaluated a series of thiazole derivatives for their antiviral activity against HIV and found some compounds with low EC50 values, indicating strong antiviral potential .
- Antimicrobial Efficacy : Research on thiazole derivatives demonstrated significant antibacterial activity against clinically relevant strains of bacteria, highlighting their potential as therapeutic agents .
- Cell Proliferation Studies : Investigations into the effects on cell cycle regulation revealed that certain thiazole compounds could effectively modulate cellular processes involved in cancer progression .
Q & A
Q. Q1. What are the recommended synthetic pathways for 4-methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol, and how can purity be optimized?
Methodological Answer :
- Synthesis : The compound’s thiazole and pentanol moieties suggest a multi-step approach. A plausible route involves:
- Condensation : React 4-methyl-1,3-thiazole-5-carbaldehyde with 4-methylpentanolamine under reductive amination (e.g., NaBH₃CN in methanol) to form the secondary amine linkage .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the product .
- Purity Optimization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 1.2–2.5 ppm for methyl groups) .
Q. Q2. What analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?
Methodological Answer :
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential amine/thiazole volatility .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. Q4. How can researchers design in vitro assays to evaluate the compound’s biological activity, such as antimicrobial potential?
Methodological Answer :
- Assay Design :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .
- Dose-Response : Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth; measure MIC/MBC after 24h incubation .
- Controls : Include gentamicin (positive control) and DMSO (vehicle control) .
- Data Interpretation : Compare growth curves and statistical significance via ANOVA (p < 0.05) .
Q. Q5. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., bacterial dihydrofolate reductase). Prepare ligand (compound) and receptor (PDB ID) files, then run simulations with Lamarckian genetic algorithms .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond interactions .
- Validation : Cross-validate with experimental IC₅₀ values from enzymatic assays .
Q. Q6. How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer :
- Source Analysis : Compare experimental variables (e.g., solvent polarity, cell lines, incubation time) .
- Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with triplicate samples .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .
Q. Q7. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions?
Methodological Answer :
Q. Q8. How can environmental fate studies be structured to assess the compound’s ecological impact?
Methodological Answer :
- Biodegradation : Use OECD 301F test (activated sludge, 28 days); measure BOD₅ and COD .
- Bioaccumulation : Calculate logP (via HPLC retention times) and BCF (bioconcentration factor) in zebrafish models .
- Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
